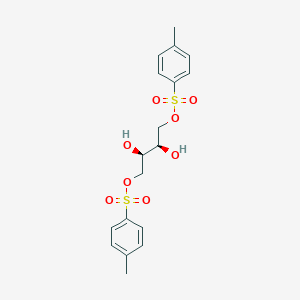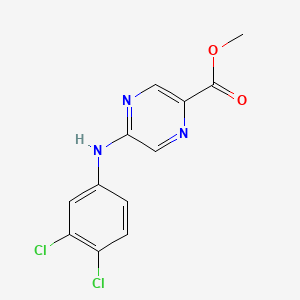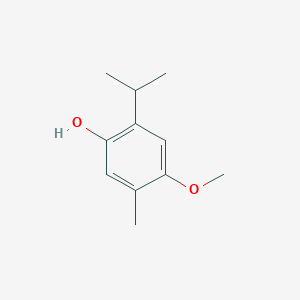
2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and is used in various scientific research fields. Its molecular formula is C12H12O3, and it has a molecular weight of 204.22 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- typically involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. One common method is the Pechmann condensation, where phenol reacts with ethyl acetoacetate under acidic conditions to form the coumarin derivative. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form dihydrocoumarins.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocoumarins and related compounds.
Substitution: Nitro and halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory activities.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The biological effects of 2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- are primarily due to its ability to interact with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Additionally, its antioxidant properties are linked to the scavenging of free radicals and the inhibition of oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxycoumarin: Another coumarin derivative with anticoagulant properties.
7-Hydroxycoumarin: Known for its fluorescent properties and used in biochemical assays.
6-Methylcoumarin: Used in the synthesis of various organic compounds.
Uniqueness
2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- stands out due to its unique substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity, making it more effective in certain biological applications compared to other coumarin derivatives .
Propriétés
Numéro CAS |
55004-80-3 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-hydroxy-5,6,7-trimethylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-6-4-10-12(8(3)7(6)2)9(13)5-11(14)15-10/h4-5,13H,1-3H3 |
Clé InChI |
SKASSVARNXDRMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1C)C)C(=CC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione](/img/structure/B8676477.png)






![1-Fluoro-5,8-dihydro-9H-5,8-methanocyclohepta[c]pyridin-9-one](/img/structure/B8676498.png)


![8-Hydroxy-N,N,2,3-tetramethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B8676521.png)

![[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B8676530.png)

